![molecular formula C12H7ClF3N3S B2487905 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318239-38-2](/img/structure/B2487905.png)

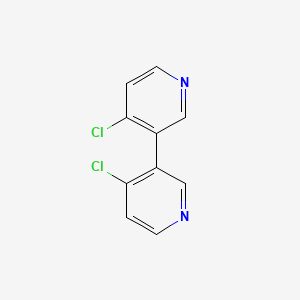

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Pyrazole derivatives, including the one , are typically synthesized through reactions involving substituted phenylhydrazines and malononitrile or its equivalents. These reactions often proceed via cyclization mechanisms, forming the pyrazole core with various substituents depending on the reactants used. For example, reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine can lead to the formation of sulfanyl-substituted pyrazole derivatives (Lipin et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated through techniques such as X-ray crystallography, revealing aspects like bond lengths, angles, and overall molecular conformation. For closely related compounds, crystallographic analysis demonstrates that the pyrazole ring can adopt various conformations relative to substituent groups, influenced by factors like intermolecular hydrogen bonding and crystal packing effects (Jasinski et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- A research study focused on synthesizing previously unknown 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, which is relevant to the chemical structure . This synthesis process involved reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine (Lipin et al., 2020).

- Another study provided insights into the crystal structure and reaction mechanisms of similar pyrazole-4-carbonitrile compounds. The research delved into the interactions of these compounds with unsaturated carbonyl compounds (Liu et al., 2013).

Catalytic Applications

- The compound was used in a study as a catalyst for the preparation of 5-amino-1H-pyrazole-4-carbonitriles. This reaction involved an anomeric and vinylogous anomeric effect in the product's structure (Khazaei et al., 2021).

Corrosion Inhibition

- Pyrazole derivatives, closely related to the compound , have been studied for their corrosion inhibition performance. These compounds were evaluated for inhibiting mild steel corrosion in acidic solutions, demonstrating significant efficiency (Yadav et al., 2016).

Antileishmanial Activity

- A research study synthesized pyrazole-4-carbonitrile derivatives and evaluated their antileishmanial activity against Leishmania species. This study highlights the potential biomedical applications of these compounds (Faria et al., 2013).

Molecular Interactions and Electronic Properties

- The electronic properties and interaction with fullerene molecules of a fluoropyrazolecarbonitrile derivative were studied. This research provides insights into the molecule's physical and chemical properties, indicating potential applications in materials science (2022).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N3S/c1-19-11(20-8-4-2-7(13)3-5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNXIXFIOFFOEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)

![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)

![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)

![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)

![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)